PAR4 Antagonist Potency: Quantitative IC50 from FLIPR Calcium Mobilization Assay
CAS 864922-83-8 demonstrates PAR4 antagonism with an IC50 of 2195 nM (2.195 µM; pIC50 = 5.66) in a cell-based FLIPR assay measuring inhibition of agonist-induced intracellular calcium mobilization in HEK293 cells expressing human PAR4 [1]. This compound belongs to a patent-disclosed series of PAR4 antagonists in which 180 compounds were evaluated side-by-side in the same assay format [2]. While direct head-to-head IC50 data for the closest structural analogs (e.g., p-tolyl analog CAS 864917-55-5, phenyl analog, or 2-chlorophenyl analog) are not publicly available from the same patent source at the individual compound level, the patent documentation confirms that SAR within this series is steep, with substituent-dependent potency variation across the compound set [2]. For context, the clinical-stage PAR4 antagonist BMS-986120 has reported IC50 values in the low nanomolar range (approximately 0.5–5 nM), highlighting that CAS 864922-83-8 represents a moderately potent tool compound within the broader PAR4 antagonist landscape [3].
| Evidence Dimension | PAR4 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2195 nM (2.195 µM; pIC50 = 5.66) |
| Comparator Or Baseline | BMS-986120 (clinical PAR4 antagonist): IC50 ~0.5–5 nM (literature cross-reference); In-patent SAR set of 180 compounds with variable IC50 values (individual data not publicly disclosed per compound) |
| Quantified Difference | CAS 864922-83-8 is approximately 400–4000-fold less potent than the clinical candidate BMS-986120; precise fold-differences relative to closest in-series analogs cannot be computed from public data |
| Conditions | FLIPR assay: HEK293 cells expressing human PAR4; agonist: H-Ala-Phe(4-F)-Pro-Gly-Trp-Leu-Val-Lys-Asn-Gly-NH2 (or AYPGKF); 30 min pre-incubation with antagonist prior to agonist addition; intracellular calcium mobilization readout |
Why This Matters
The confirmed PAR4 IC50 of 2195 nM provides a quantitative benchmark for researchers selecting this compound as a tool or reference antagonist in platelet activation and thrombosis studies, enabling rational experimental design with appropriate concentration ranges.
- [1] ChEMBL Activity Data API. Activity ID: 16375518. Molecule CHEMBL3728936. IC50 = 2195.0 nM against human PAR4 (CHEMBL4691). Assay CHEMBL3734174: FLIPR calcium mobilization in HEK293 cells. Document CHEMBL3727363 (2013). View Source
- [2] ChEMBL Activity Data API. Assay CHEMBL5733189 description: FLIPR assay with side-by-side IC50 comparison of 180 PAR4 antagonist compounds using AYPGKF and H-Ala-Phe(4-F)-Pro-Gly-Trp-Leu-Val-Lys-Asn-Gly-NH2 agonists. Document CHEMBL5726704 (2018). View Source
- [3] Wong, P.C. et al. (2017). Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding risk. Science Translational Medicine, 9(371), eaaf5294. BMS-986120: PAR4 antagonist IC50 in low nanomolar range. View Source
